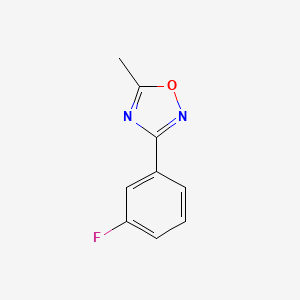

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQMOEJUCOLPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258631 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820706-17-9 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: Core Properties and Applications

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry and drug discovery due to its unique physicochemical properties and broad spectrum of biological activities.[1] Notably, the 1,2,4-oxadiazole moiety is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This guide provides a comprehensive technical overview of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, a specific derivative that combines the advantageous features of the oxadiazole core with the modulatory effects of a fluorinated phenyl group. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Physicochemical Properties: A Quantitative Overview

While experimental data for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is not extensively published, its physicochemical properties can be predicted based on its structure and the known characteristics of related compounds. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value/Information | Significance in Drug Discovery |

| Molecular Formula | C₉H₇FN₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 178.17 g/mol | Influences diffusion and transport across membranes. Generally, values ≤ 500 g/mol are preferred for oral bioavailability.[2] |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. The predicted range suggests good membrane permeability.[3] |

| Topological Polar Surface Area (TPSA) | 42.9 Ų | Predicts drug transport properties. Values in this range are associated with good oral bioavailability.[3] |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability.[2] |

| Hydrogen Bond Acceptors | 3 (N, N, O atoms) | Influences solubility and binding to biological targets. A value ≤ 10 is generally favorable.[2] |

| pKa | Not readily predictable without experimental data | The basicity of the nitrogen atoms in the oxadiazole ring will influence the ionization state at physiological pH, affecting solubility and receptor interaction. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | Critical for formulation and in vitro assay design. |

Note: The predicted values are derived from computational models and may differ from experimental results.

Synthesis and Characterization: A Practical Approach

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature. A common and reliable method involves the cyclodehydration of an O-acyl amidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative.[4]

General Synthetic Workflow

The synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole can be logically approached in two main stages: the formation of the amidoxime precursor and its subsequent cyclization.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles and can be adapted for the synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Stage 1: Synthesis of 3-Fluorobenzamidoxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzonitrile (1 equivalent) in ethanol.

-

Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the synthesized 3-fluorobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

Acylation: Add acetic anhydride (1.2 equivalents) dropwise to the solution at 0 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Characterization Techniques

The structural confirmation and purity assessment of the synthesized 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole would typically involve the following analytical methods:[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the aromatic protons of the 3-fluorophenyl group and a singlet for the methyl group protons. The coupling patterns of the aromatic protons will confirm the meta-substitution of the fluorine atom.

-

¹³C NMR: Will show characteristic signals for the carbon atoms of the oxadiazole ring, the fluorophenyl ring (with C-F coupling), and the methyl group.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and N-O stretching vibrations of the oxadiazole ring, as well as C-F and aromatic C-H stretching vibrations, are expected.[6]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₉H₇FN₂O) would be observed, confirming its molecular formula.[4]

Biological Activity and Potential Applications

While specific biological data for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is limited, the known activities of related compounds provide a strong basis for predicting its potential therapeutic applications.

Anticipated Biological Effects

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7] The presence of the 3-fluorophenyl group can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets in target proteins.[8]

-

Antimicrobial and Antifungal Activity: The oxadiazole nucleus is a common feature in many antimicrobial and antifungal agents.[9] These compounds are thought to exert their effects by disrupting microbial cell wall synthesis or other essential cellular processes.

-

Anti-inflammatory and Analgesic Properties: Some 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic effects, suggesting potential applications in the treatment of inflammatory disorders.

Hypothesized Mechanism of Action in Cancer

Based on the known anticancer properties of similar heterocyclic compounds, a plausible mechanism of action for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

Safety and Toxicology: Preliminary Considerations

The safety profile of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole has not been specifically reported. However, general toxicological considerations for oxadiazole derivatives and fluorinated aromatic compounds can provide initial guidance.

-

Oxadiazole Derivatives: Some studies on other oxadiazole derivatives have indicated a favorable safety profile, with high LD50 values in acute toxicity studies in rodents.[10] However, as with any novel chemical entity, thorough toxicological evaluation is essential.

-

Fluorinated Aromatic Compounds: The introduction of fluorine can alter the metabolic fate of a compound, often leading to increased metabolic stability.[8] While this can be advantageous for drug efficacy, it may also lead to the formation of persistent metabolites that require careful assessment.

It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a laboratory setting. A comprehensive safety assessment, including in vitro cytotoxicity assays and in vivo toxicity studies, would be required before any potential therapeutic application.

Conclusion

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a promising heterocyclic compound that warrants further investigation by the scientific community. Its structural features suggest the potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The well-established synthetic routes to the 1,2,4-oxadiazole core, coupled with the predictable modulatory effects of the 3-fluorophenyl substituent, make this compound an attractive candidate for further research and development. This guide provides a foundational understanding of its core properties and a framework for its synthesis and characterization, paving the way for future explorations of its therapeutic potential.

References

-

Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. [Link]

-

Andrade, C. H., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. National Institutes of Health. [Link]

-

Archi-Trivedi, S., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. ArTS - University of Trieste. [Link]

-

Aslan, M., et al. (2021). 1,3,4-oxadiazole-2(3H)-thione derivatives. Semantic Scholar. [Link]

-

Baral, P., et al. (2021). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. [Link]

-

Biernacka, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. [Link]

-

Butt, M. H., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Retrieved January 26, 2026, from [Link]

-

de Oliveira, C. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]

-

ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

-

ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

National Institutes of Health. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

-

ResearchGate. (2025). Development of novel 3, 5-substituted-1,2,4-oxadiazole derivatives: a multidimensional approach with in vitro antibacterial, antioxidant, DFT insights, and molecular dynamics simulations. [Link]

-

MDPI. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis Online. (2006). Synthesis of 3‐Aryl‐5‐methyl 4‐Substituted[2][5][11]Triazoles. [Link]

-

ACS Publications. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved January 26, 2026, from [Link]

-

Journal of the Chilean Chemical Society. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. [Link]

-

ACS Publications. (2026). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

PubMed. (2016). Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. [Link]

-

ResearchGate. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journalspub.com [journalspub.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

The Ascendant Role of Fluorinated Oxadiazoles in Modern Drug Discovery: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Preamble: The Strategic Convergence of Fluorine and the Oxadiazole Scaffold

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a privileged scaffold. This five-membered heterocycle, composed of two nitrogen atoms, one oxygen atom, and two carbon atoms, is a bioisostere for esters and amides, enhancing metabolic stability and serving as a rigid linker to orient pharmacophoric groups.[1][2] Its inherent aromaticity and diverse chemical reactivity make it a cornerstone in the design of novel therapeutic agents.[3] When this versatile core is strategically functionalized with fluorine—the most electronegative of all elements—a powerful synergy emerges.

The introduction of fluorine into a drug candidate can profoundly modulate its physicochemical and pharmacological properties.[4] Fluorine's small size allows it to replace hydrogen without significant steric hindrance, yet its intense electron-withdrawing nature can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through unique electrostatic interactions.[4][5] This guide provides an in-depth exploration of the biological activities of fluorinated oxadiazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Section 1: Anticancer Activity: Targeting Malignancy with Precision

Fluorinated 1,3,4-oxadiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[6][7][8] The strategic placement of fluorine atoms on aryl substituents of the oxadiazole core often leads to a significant enhancement in antiproliferative activity compared to their non-fluorinated counterparts.[7]

Mechanisms of Action: Inducing Programmed Cell Death

The anticancer efficacy of these compounds is frequently attributed to their ability to induce apoptosis (programmed cell death) and disrupt the cell cycle. Studies have shown that certain fluorinated oxadiazoles can trigger the intrinsic apoptotic pathway.[9] This is often characterized by depolarization of the mitochondrial membrane and subsequent activation of executioner enzymes like caspase-3.[9] Furthermore, these compounds can induce cell cycle arrest, commonly at the G0/G1 phase, thereby preventing cancer cells from proliferating.[9]

Another key mechanism involves the inhibition of enzymes crucial for tumor progression, such as matrix metalloproteinases (MMPs). For instance, specific derivatives have shown potent inhibitory activity against MMP-9, an enzyme implicated in cancer cell invasion and metastasis.[9]

Caption: Mechanism of anticancer action for select fluorinated oxadiazoles.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substitutions are critical determinants of anticancer activity. For example, studies comparing fluorinated and non-fluorinated analogues have demonstrated that the presence of a fluorine atom on a terminal phenyl ring can increase cytotoxicity by an order of magnitude.[7] This enhancement is often attributed to fluorine's ability to increase lipophilicity, facilitating cell membrane penetration, and to form favorable interactions within the target's binding pocket.[5] Generally, electron-withdrawing groups, particularly fluorine, on the aryl rings attached to the oxadiazole core tend to enhance anticancer activity.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative fluorinated oxadiazole compounds against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4f | 6-Fluorobenzothiazole moiety | A549 (Lung) | Lower than Cisplatin | [9] |

| 4h | Aniline moiety | A549 (Lung) | Lower than Cisplatin | [9] |

| 4h | Aniline moiety | C6 (Glioma) | 13.04 | [9] |

| 35a | Fluorinated thiadiazole | MCF7 (Breast) | 22.1 | [7] |

| 35a | Fluorinated thiadiazole | SaOS-2 (Osteosarcoma) | 19 | [7] |

| 35a | Fluorinated thiadiazole | K562 (Leukemia) | 15 | [7] |

| Compound 1 | Fluorinated aryl | MCF-7 (Breast) | 5.897 | [10] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of a compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Preparation: Prepare a stock solution of the fluorinated oxadiazole in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO only) and a positive control (a known cytotoxic drug like Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[1] Fluorinated 1,3,4-oxadiazoles have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[1][11][12]

Mechanisms of Action and SAR

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The 1,3,4-oxadiazole ring is a key pharmacophore, and its activity is modulated by the substituents at the 2 and 5 positions.[1] The incorporation of a trifluoromethyl group, for example, has been shown to yield potent inhibitory effects against various bacterial strains.[13] Fluorine substitution on aryl rings can enhance antimicrobial potency, likely by improving the compound's ability to penetrate the microbial cell wall.[11] Many newly synthesized compounds show promising antibacterial activity, sometimes exceeding that of reference drugs like ciprofloxacin.[1][11]

Caption: General workflow for the discovery of fluorinated oxadiazole drugs.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is determined by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: From a pure, fresh culture (18-24 hours old) on an agar plate, select 3-5 well-isolated colonies.[15] Transfer them to a tube containing sterile saline or broth. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated oxadiazole compound in Mueller-Hinton Broth (MHB). The typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in MHB so that when 50 µL is added to 50 µL of the compound dilution in the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Section 3: Anti-inflammatory and Neuroprotective Activities

Beyond their antimicrobial and anticancer effects, fluorinated oxadiazoles are gaining attention for their potential in treating inflammatory conditions and neurodegenerative diseases.[6][16]

Anti-inflammatory Potential

Certain 1,3,4-oxadiazole derivatives exhibit significant anti-inflammatory properties, with some compounds showing activity comparable to standard drugs like ibuprofen.[17][18] The mechanism is believed to involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[19]

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound ID | Activity (% Reduction in Edema) | Reference |

| Ox-6f | 79.83% | [17] |

| Ox-6d | 70.56% (inhibition) | [17] |

| Ibuprofen (Std.) | 84.31% | [17] |

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of 1,3,4-oxadiazole derivatives.[16][20] In models of oxidative stress, which is a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's, these compounds have been shown to preserve the viability of neuronal cells (synaptosomes) and maintain levels of crucial endogenous antioxidants like glutathione.[16] Some derivatives have demonstrated the ability to reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease.

Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)

This protocol assesses a compound's ability to protect neuronal cells from a specific neurotoxin.

Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons, inducing oxidative stress and cell death. A test compound's neuroprotective effect is measured by its ability to prevent this damage.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or use primary neuronal cultures/synaptosomes.

-

Pre-treatment: Treat the cells with various concentrations of the fluorinated oxadiazole compound for 1-2 hours before introducing the toxin.

-

Toxin Exposure: Induce neurotoxicity by adding a fixed concentration of 6-OHDA to the culture medium. Include a control group with 6-OHDA alone and an untreated control group.

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay (described in Section 1.4) or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

-

Biochemical Analysis (Optional): To probe the mechanism, cell lysates can be analyzed for markers of oxidative stress, such as levels of reduced glutathione (GSH) or reactive oxygen species (ROS).

-

Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the toxin-only control. A statistically significant increase in survival indicates a neuroprotective effect.[16]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the 1,3,4-oxadiazole scaffold represents a powerful and highly successful strategy in modern drug design. This chemical hybridization has yielded a multitude of compounds with potent and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The causality behind their enhanced efficacy lies in the unique physicochemical properties of fluorine, which favorably modulates drug-like properties from metabolic stability to target binding affinity.

The self-validating nature of the protocols described herein, with their reliance on standardized procedures and appropriate controls, ensures the generation of reliable and reproducible data. As our understanding of the specific molecular targets and mechanisms of action deepens, the path is cleared for the rational design of next-generation fluorinated oxadiazoles. These future candidates hold the promise of becoming highly selective and efficacious therapeutic agents to address some of the most pressing challenges in human health.

References

-

Banaś, B., Cholewiński, G., & Badowska-Rosłonek, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Çevik, U. A., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Holla, B. S., et al. (2004). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]

-

Kavitha, S., & G, R. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry. [Link]

-

JPND Research. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. [Link]

-

Gareau, Y., et al. (1996). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, R., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Drug Research Reviews. [Link]

-

Stoyanov, G. S., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic Chemistry. [Link]

-

Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Piras, M., et al. (2012). Synthesis of fluorinated oxadiazoles with gelation and oxygen storage ability. Organic & Biomolecular Chemistry. [Link]

-

S. S. M. D. L. S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]

-

Rauf, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ResearchGate. (2020). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Nestic, D., et al. (2021). Experimental Cell Models for Investigating Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

SciSpace. (2004). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. [Link]

-

Chen, W., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) improves cognitive impairments and pathological phenotypes in Alzheimer's disease transgenic animal models. Drug Design, Development and Therapy. [Link]

-

Kumar, A., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chiang Mai University Journal of Natural Sciences. [Link]

-

ResearchGate. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. [Link]

-

ResearchGate. (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

-

Kumar, A., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. [Link]

-

Srinivasa, M., et al. (2018). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Iranian Chemical Society. [Link]

-

Gao, Y., et al. (2023). Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. Journal of Biomolecular Structure & Dynamics. [Link]

-

ResearchGate. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. [Link]

-

McGurk, L., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Journal of Pharmaceutical Research International. (2020). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]

-

S. F. W., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2023). 1,3,4-Oxadiazole-containing Hybrids as Potential Anticancer Agents: Recent Developments, Mechanism of Action and Structure-Activity Relationships. [Link]

-

El-Sayed, N. F., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances. [Link]

-

ResearchGate. (2023). Engineering Experimental Models for Neurodegenerative Diseases. [Link]

-

bioMérieux. (2019). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Ahmed, E., et al. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. [Link]

-

DergiPark. (2023). Experimental Animal Models in Neurological Diseases. [Link]

-

G. D. C., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences. [Link]

-

TMR Publishing Group. (2023). 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. [Link]

-

Li, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. [Link]

-

Journal of Population Therapeutics & Clinical Pharmacology. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. [Link]

-

EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

Sources

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmspr.in [ijmspr.in]

- 4. tandfonline.com [tandfonline.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. wisdomlib.org [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in Anticancer Research

Introduction: The Emerging Potential of 1,2,4-Oxadiazoles in Oncology

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity.[1][2] Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 1,2,4-oxadiazole scaffold, a five-membered aromatic heterocycle, has garnered significant attention for its versatile biological activities, including promising anticancer properties.[3][4] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a range of antitumor effects, such as the inhibition of crucial enzymes and growth factors, induction of apoptosis, and cell cycle arrest.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a specific novel compound, 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole , as a potential anticancer agent. While extensive research on this particular molecule is still emerging, this guide will leverage the broader knowledge of the 1,2,4-oxadiazole class to outline a robust, field-proven strategy for its evaluation. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and comparative format.

Chemical Profile of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

| Property | Value |

| IUPAC Name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| Structure |

Synthesis Note: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established and typically involves the cyclization of an amidoxime with an acylating agent.[6][7][8] For 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, a common synthetic route would involve the reaction of 3-fluorobenzamidoxime with acetic anhydride or a related acetylating agent. The efficiency and scalability of this synthesis are crucial for its potential as a drug candidate.

Proposed Mechanism of Action and Investigational Strategy

Based on the literature for structurally related 1,2,4-oxadiazole derivatives, a plausible anticancer mechanism for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole involves the induction of apoptosis and cell cycle arrest.[6][9] The presence of a fluorophenyl group may enhance its interaction with target proteins through halogen bonding and other non-covalent interactions.

Our investigational strategy will, therefore, focus on a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by detailed mechanistic studies to elucidate the pathways involved in its anticancer activity.

Caption: Investigational workflow for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12] This assay is a robust and high-throughput method for initial cytotoxicity screening.[10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) in their respective recommended media.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[13]

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

| Cell Line | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Hypothetical Value | Known Value |

| A549 | Hypothetical Value | Known Value |

| HCT-116 | Hypothetical Value | Known Value |

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

Rationale: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[14][15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.[14][15] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16]

Caption: Cell populations distinguished by Annexin V/PI staining.

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole at its predetermined IC50 concentration for 24 hours.

-

Include a vehicle control and a positive control (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[17]

-

Incubate the cells for 15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.[17]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Use a 488 nm laser for excitation and collect the FITC signal in the FL1 channel and the PI signal in the FL2 or FL3 channel.

-

Analyze at least 10,000 events per sample.

-

Data Analysis and Interpretation:

-

Create a quadrant plot to differentiate the four cell populations:

-

Q1 (Annexin V-, PI+): Necrotic cells

-

Q2 (Annexin V+, PI+): Late apoptotic/necrotic cells

-

Q3 (Annexin V-, PI-): Live cells

-

Q4 (Annexin V+, PI-): Early apoptotic cells

-

-

Quantify the percentage of cells in each quadrant and compare the treated samples to the controls. A significant increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Collect the PI fluorescence signal in a linear mode.

-

Analyze the data using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Data Analysis and Interpretation:

-

Compare the cell cycle distribution of treated cells with that of the control cells.

-

An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint.

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound (24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound (48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would provide strong justification for further investigation.

Future studies should focus on:

-

Target Identification: Elucidating the specific molecular targets of the compound through techniques like proteomics and molecular docking.

-

In Vivo Efficacy: Evaluating the antitumor activity of the compound in xenograft animal models.[21]

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to determine its drug-like properties.

The systematic application of these methodologies will be instrumental in determining the therapeutic potential of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole and advancing it through the drug discovery pipeline.

References

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3361. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(10), 2387. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(42), 37689–37703. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 12933-12948. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). Journal of Chemistry, 2014, 1-10. [Link]

-

1,3,4-Oxadiazole as an Anticancer Agent. (2024). International Journal for Multidisciplinary Research, 6(3). [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. [Link]

- Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. (2019).

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances, 15(1), 1-28. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025). ResearchGate. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules, 27(23), 8345. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]

-

Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025). ACS Omega. [Link]

-

Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Rochester Medical Center. [Link]

-

Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

-

Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2014). Journal of the Brazilian Chemical Society, 25(11), 2090-2098. [Link]

-

Annexin V-FITC Apoptosis Detection Kit. (n.d.). PromoKine. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1155. [Link]

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

-

In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). European Journal of Medicinal Chemistry, 285, 117013. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. dojindo.com [dojindo.com]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. researchgate.net [researchgate.net]

Application Note: Streamlined One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles for Accelerated Drug Discovery

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. By delving into the causal relationships behind experimental choices and presenting a detailed, validated protocol, this document aims to empower research teams to accelerate their discovery pipelines through streamlined and robust synthetic methodologies.

Introduction: The Significance of 1,2,4-Oxadiazoles in Pharmaceutical Sciences

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties. Its metabolic stability and ability to participate in hydrogen bonding interactions make it an attractive surrogate for labile ester and amide groups. This bioisosteric replacement can lead to improved oral bioavailability, enhanced target affinity, and reduced susceptibility to enzymatic degradation. Consequently, the development of efficient and versatile synthetic routes to access diverse libraries of 3,5-disubstituted-1,2,4-oxadiazoles is of paramount importance in modern drug discovery.[2][3] Traditional multi-step syntheses, however, can be time-consuming and generate significant waste. One-pot methodologies offer a more sustainable and efficient alternative, minimizing purification steps and improving overall yield.

Strategic Approaches to One-Pot Synthesis

Several one-pot strategies have been developed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, each with its own set of advantages and substrate scope considerations. The most common and versatile approach involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.

The Amidoxime and Carboxylic Acid Condensation Route

This is the most widely employed method, proceeding through the formation of an O-acyl amidoxime intermediate, which then undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring.[4][5] The key to a successful one-pot reaction lies in the choice of coupling agent and reaction conditions that facilitate both the initial acylation and the subsequent cyclodehydration in a single flask.

Mechanism of Formation:

The reaction is initiated by the activation of the carboxylic acid, followed by nucleophilic attack from the amidoxime to form the O-acyl amidoxime. Subsequent heating in the presence of a base or acid catalyst promotes the cyclodehydration to yield the desired 1,2,4-oxadiazole.

Figure 1: General mechanism for the formation of 3,5-disubstituted-1,2,4-oxadiazoles.

Alternative One-Pot Methodologies

While the amidoxime-carboxylic acid route is prevalent, other notable one-pot syntheses have been developed:

-

From Nitriles and Hydroxylamine: This method generates the amidoxime in situ from a nitrile and hydroxylamine, which then reacts with an acylating agent in the same pot.[3][6]

-

From Nitriles and Aldehydes: A base-mediated reaction between a nitrile, an aldehyde, and hydroxylamine hydrochloride can produce 3,5-disubstituted-1,2,4-oxadiazoles, where the aldehyde acts as both a substrate and an oxidant.[7]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[8]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis from Carboxylic Acids and Amidoximes

This protocol details a robust and high-yielding microwave-assisted one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from readily available carboxylic acids and amidoximes.[8]

Materials and Equipment

-

Reagents:

-

Carboxylic acid (1.0 eq)

-

Amidoxime (1.1 eq)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Acetonitrile (Microwave grade)

-

-

Equipment:

-

Microwave reactor

-

Microwave vials with stir bars

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer and mass spectrometer for characterization

-

Experimental Workflow

Figure 2: Step-by-step workflow for the microwave-assisted one-pot synthesis.

Detailed Step-by-Step Procedure

-

Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add the carboxylic acid (0.5 mmol, 1.0 eq), amidoxime (0.55 mmol, 1.1 eq), HBTU (0.6 mmol, 1.2 eq), and DIPEA (1.5 mmol, 3.0 eq).

-

Solvent Addition: Add acetonitrile (2.5 mL) to the vial and seal it with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 150 °C for 20 minutes with stirring.

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Discussion

The following table summarizes representative yields for the synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles using the described microwave-assisted protocol.

| Entry | R¹ (from Carboxylic Acid) | R² (from Amidoxime) | Yield (%) |

| 1 | Phenyl | Phenyl | 92 |

| 2 | 4-Chlorophenyl | Phenyl | 88 |

| 3 | 4-Methoxyphenyl | Phenyl | 95 |

| 4 | Phenyl | 4-Tolyl | 90 |

| 5 | Cyclohexyl | Phenyl | 85 |

| 6 | Benzyl | Phenyl | 89 |

Table 1: Representative yields of 3,5-disubstituted-1,2,4-oxadiazoles synthesized via the microwave-assisted one-pot protocol.

The high yields obtained across a range of electronically and sterically diverse substrates underscore the robustness of this methodology. The use of HBTU as a coupling agent effectively promotes the formation of the O-acyl amidoxime intermediate, while the elevated temperatures achieved through microwave heating facilitate rapid and efficient cyclodehydration. DIPEA serves as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

Troubleshooting and Expert Insights

-

Low Yields: If low yields are observed, ensure all reagents are anhydrous, as water can hydrolyze the activated carboxylic acid and the HBTU coupling agent. The amidoxime quality is also crucial; it should be used shortly after preparation or stored under an inert atmosphere.

-

Incomplete Reaction: If the reaction does not go to completion, the microwave irradiation time or temperature can be moderately increased. However, excessive heating may lead to decomposition.

-

Purification Challenges: The major byproduct is typically the unreacted starting materials or the hydrolyzed activated acid. A well-optimized chromatographic separation should effectively remove these impurities.

Conclusion

The one-pot microwave-assisted synthesis of 3,5-disubstituted-1,2,4-oxadiazoles presented herein offers a rapid, efficient, and versatile method for accessing a wide range of these medicinally important heterocycles. By eliminating the need for isolating intermediates and significantly reducing reaction times, this protocol provides a valuable tool for chemists in the pharmaceutical industry to accelerate the generation of novel chemical entities for drug discovery programs.

References

- A multistep protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been developed.

- A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported. ()

- A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with two identical substituents directly from the reaction of nitriles and hydroxylamine hydrochloride in the presence of potassium fluoride as catalyst and solid support under solvent-free condition is described. ()

- A simple base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride has been developed, in which the aldehydes act as both substr

- Methods used for the synthesis of 3,5-substituted 1,2,4-oxadiazoles are reviewed. The syntheses are based mostly on the use of primary amidoximes and acylating agents as the initial reactants. ()

- An efficient and high-yielding one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from indazole carboxylic acid methyl esters and amidoximes is described. ()

- One-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles using gem-dibromomethylarenes.

- 1,2,4-Oxadiazole is one of the most promising heterocyclic ring systems in medicinal chemistry. ()

- A convenient and efficient process for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and 2,4,6-triarylpyridines has been described using an inexpensive, environmentally benign, metal-free heterogeneous carboc

- The reaction of aryl nitriles with hydroxylamine using acetic acid as a catalyst followed by subsequent addition of crotonoyl chloride to the intermediate amidoxime represents a straightforward one-pot access to new 1,2,4-oxadiazole synthesis under mild conditions. ()

- One-Pot Chemoselective Synthesis of 3-Alkyl-5-aryl-1,2,4-thiadiazoles. The Journal of Organic Chemistry. ()

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. ()

- A one-pot two-step microwave assisted synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes is reported. ()

- One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO.

- A one-pot, two stage oxadiazole synthesis-functionalization protocol allowing for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles from feedstock carboxylic acids, NIITP, and aryl iodide or N-benzyloxy amine coupling partners has been developed. ()

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave He

- Microwave-assisted synthesis of 1,2,4-oxadiazoles of amidoximes under solvent free conditions was found to be an efficient method for one-pot synthesis of 1,2,4-oxadiazole derivatives

- Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. ()

- Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles.

- A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. ()

- A Fast and Efficient One-Pot Microwave Assisted Synthesis of Variously Di-Substituted 1,2,4-oxadiazoles. PubMed. ()

- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Welcome to the technical support center for 1,2,4-oxadiazole synthesis. As a key structural motif and a stable bioisostere for amides and esters, the 1,2,4-oxadiazole ring is a critical component in modern drug discovery and materials science.[1][2] This guide, presented in a question-and-answer format, is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges encountered during the synthesis of these important heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles?

The most widely employed and generally reliable method is the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[3] This pathway proceeds through an O-acyl amidoxime intermediate, which can sometimes be isolated before the final ring-closing step. The versatility of this approach lies in the wide availability of both amidoximes (often prepared from nitriles) and various acylating agents (carboxylic acids, acyl chlorides, esters, etc.).[4][5]

Q2: Should I perform the reaction as a one-pot or a two-step procedure?

This depends on your substrate stability, desired purity, and process control.

-

Two-Step Procedure: Involves the initial formation and isolation of the O-acyl amidoxime intermediate, followed by a separate cyclization step. This approach is often preferred during methods development as it allows for the characterization of the intermediate and optimization of each step independently. It can lead to a purer final product by removing reagents from the first step before proceeding to the second.

-

One-Pot Procedure: Both acylation and cyclization occur in the same reaction vessel. This is highly efficient and often preferred for library synthesis or larger-scale production once the reaction is well-understood.[6] Modern methods using specific solvent/base systems, like NaOH in DMSO, have made one-pot syntheses at room temperature highly effective.[7]

Q3: My planned synthesis requires high temperatures (e.g., >120 °C) for the cyclization. Are there milder alternatives?

Yes. While traditional methods often require high-temperature heating in solvents like toluene or xylene to drive the cyclodehydration, several milder and more efficient methods are now available.[7]

-

Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization at or near room temperature. Tetrabutylammonium fluoride (TBAF) and tetrabutylammonium hydroxide (TBAH) are highly effective, though care must be taken with TBAF's corrosive nature on glass vessels.[7] Superbase systems like MOH/DMSO (where M = Na, K) are also excellent for promoting cyclization, often at room temperature.[4]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields by efficiently promoting the cyclodehydration of the O-acyl amidoxime intermediate, sometimes on a solid support like silica gel.[2][8]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during your synthesis. The advice primarily focuses on the common amidoxime pathway.

Problem Area 1: Low or No Product Yield

Q1.1: My reaction has failed completely or the yield is very low. What are the most likely causes?

Low conversion is a common issue that can typically be traced back to one of four areas: starting materials, acylation efficiency, cyclization conditions, or intermediate stability.

-

Cause 1: Purity of Starting Materials: Amidoximes can be unstable and degrade upon storage. Carboxylic acids may contain residual water. Ensure your amidoxime is pure and dry before use. If it's been stored for a while, consider re-characterizing or re-synthesizing it.

-

Cause 2: Inefficient Acylation: The formation of the O-acyl amidoxime intermediate is the crucial first step. If this step fails, the reaction cannot proceed.

-

If using a carboxylic acid: Your coupling agent may be the issue. Choose a reliable activating agent. See Table 1 for a comparison. Reagents like HBTU or CDI are often effective.[2][7]

-

If using an acyl chloride: Ensure it is fresh and has not hydrolyzed to the corresponding carboxylic acid. Using a mild base like pyridine is common to scavenge the HCl byproduct.[1]

-

-

Cause 3: Suboptimal Cyclization Conditions: The ring-closing step is often the most challenging.

-

Insufficient Temperature: If using a thermal cyclization method, the temperature may be too low. Try increasing the temperature or switching to a higher-boiling solvent (e.g., from toluene to xylene).

-

Incorrect Base/Solvent System: For base-mediated cyclizations, the choice of base is critical. See Table 2 for recommendations. The combination of an inorganic base like NaOH or K₂CO₃ in a polar aprotic solvent like DMSO or DMF is a powerful system for promoting cyclization at lower temperatures.[4][7]

-

-

Cause 4: Hydrolysis of the Intermediate: The O-acyl amidoxime intermediate can be susceptible to hydrolysis, especially under harsh basic conditions or in the presence of water.[8] Ensure you are using anhydrous solvents and reagents.

Troubleshooting Workflow: Diagnosing Low Yield

The following decision tree can help diagnose the root cause of low yield.

Caption: Troubleshooting workflow for low-yield 1,2,4-oxadiazole synthesis.

Problem Area 2: Byproduct Formation & Isomers

Q2.1: My mass spectrometry data shows the correct mass, but the NMR is inconsistent or suggests an isomer. What could have happened?

Isomer formation is a known, though not always common, issue.

-

Cause 1: Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement can occur in 3,5-disubstituted-1,2,4-oxadiazoles that have a suitable three-atom side chain with a nucleophilic atom (e.g., N, O, S).[8] The reaction involves an internal nucleophilic attack on the N(2) position of the oxadiazole ring, leading to the formation of a different heterocyclic system. To mitigate this, avoid prolonged heating at high temperatures and strongly acidic conditions during workup if your molecule is susceptible.

-

Cause 2: Photochemical Rearrangement: Under certain photochemical conditions, some substituted 1,2,4-oxadiazoles (like 3-amino derivatives) can rearrange to their 1,3,4-oxadiazole isomers.[8] This is specific to reactions involving light and is not a concern for standard thermal or base-mediated syntheses.

Q2.2: I'm using a 1,3-dipolar cycloaddition route and my main product is a dimer of my nitrile oxide. How can I prevent this?

The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a major competing side reaction in 1,3-dipolar cycloaddition syntheses.[8] This pathway is often kinetically favored. To promote the desired reaction with your nitrile substrate, you can try:

-

Slow Addition: Add the nitrile oxide precursor (e.g., a hydroximoyl chloride) slowly to a solution containing the nitrile and the base. This keeps the instantaneous concentration of the nitrile oxide low, disfavoring dimerization.

-

Stoichiometry: Use an excess of the nitrile substrate to increase the probability of the desired cycloaddition over dimerization.

Problem Area 3: Purification Challenges

Q3.1: My crude product is a mess and purification by column chromatography is difficult. How can I improve this?

Purification can be complicated by unreacted starting materials, coupling agent byproducts, and baseline impurities.[9]

-

Solution 1: Use Polymer-Supported Reagents: For the acylation step, using a polymer-supported coupling agent (like a PS-Carbodiimide) or a polymer-supported base (like PS-DIEA) allows for the simple filtration of byproducts, providing a much cleaner crude product before cyclization.[2]

-

Solution 2: Optimize Workup: An acidic/basic aqueous wash can be very effective. 1,2,4-oxadiazoles are generally stable under mild aqueous acidic and basic conditions.[10] An acidic wash (e.g., 1M HCl) will remove basic impurities like unreacted amidoxime and amine-based reagents. A basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.

-

Solution 3: Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity and can be more scalable than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

Data Tables for Experimental Design

Table 1: Comparison of Common Coupling Reagents for Amidoxime Acylation

| Coupling Reagent | Abbreviation | Common Byproducts | Key Considerations |

| Carbonyldiimidazole | CDI | Imidazole | Generally clean reactions; byproduct is water-soluble.[7] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | HBTU | HOBt, Tetramethylurea | Very efficient, but byproducts can complicate purification.[2] |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Effective and inexpensive; DCU is poorly soluble and can often be removed by filtration. |

| Propanephosphonic Acid Anhydride | T3P® | Phosphate salts | Highly efficient; byproducts are typically water-soluble and easily removed by aqueous workup. |

Table 2: Recommended Base/Solvent Systems for Cyclodehydration

| Base | Solvent | Typical Temp. | Notes |

| Sodium Hydroxide | DMSO | Room Temp | Highly effective "superbase" system for one-pot or two-step methods.[7] |

| Potassium Carbonate | Toluene / DMF | Reflux | A standard, milder base suitable for many substrates.[9] |

| Tetrabutylammonium Hydroxide | TBAH | THF / MeCN | Room Temp |

| Pyridine | Pyridine / Toluene | Reflux | Often used as both base and solvent, particularly when starting from acyl chlorides.[1] |

| None (Thermal) | Toluene / Xylene | Reflux (>110 °C) | The classic method; requires high temperatures and can lead to thermal decomposition or BKR. |

Key Experimental Protocols & Mechanisms

General Reaction Mechanism

The formation of a 3,5-disubstituted-1,2,4-oxadiazole from an amidoxime and a carboxylic acid derivative is a two-stage process: (1) O-acylation of the amidoxime to form the key intermediate, followed by (2) a base- or heat-induced cyclodehydration to form the aromatic ring.

Caption: General mechanism for 1,2,4-oxadiazole synthesis.

Protocol: Two-Step Synthesis via an Acyl Chloride

Step 1: Formation of the O-Acyl Amidoxime Intermediate

-

Dissolve the amidoxime (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DCM, or pyridine) under an inert atmosphere (N₂ or Ar).

-